silane CAS No. 17544-18-2](/img/structure/B14713525.png)
[2-(Ethenyloxy)ethyl](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethenyloxy)ethylsilane is a chemical compound with the molecular formula C11H24O2Si. It is a silane derivative where the silicon atom is bonded to three ethyl groups and one 2-(ethenyloxy)ethyl group. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)ethylsilane typically involves the reaction of triethylsilane with 2-(ethenyloxy)ethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Triethylsilane+2-(Ethenyloxy)ethanol→2-(Ethenyloxy)ethylsilane
Industrial Production Methods
In industrial settings, the production of 2-(Ethenyloxy)ethylsilane is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethenyloxy)ethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The ethyl groups attached to the silicon atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds with the retention of the silane moiety.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
2-(Ethenyloxy)ethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(Ethenyloxy)ethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the 2-(ethenyloxy)ethyl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler silane derivative with three ethyl groups attached to the silicon atom.
[2-(Ethenyloxy)ethyl]dimethylsilane: A similar compound where the silicon atom is bonded to two methyl groups and one 2-(ethenyloxy)ethyl group.
Uniqueness
2-(Ethenyloxy)ethylsilane is unique due to the presence of the 2-(ethenyloxy)ethyl group, which imparts distinct chemical properties and reactivity compared to other silane derivatives. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective.
Properties
CAS No. |
17544-18-2 |
|---|---|
Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
2-ethenoxyethyl(triethyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-5-11-9-10-12(6-2,7-3)8-4/h5H,1,6-10H2,2-4H3 |
InChI Key |
ROVFHEOXUIFKIS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


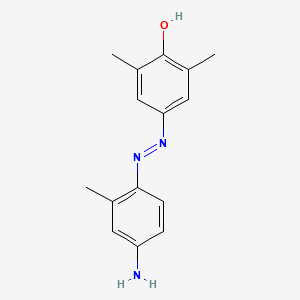
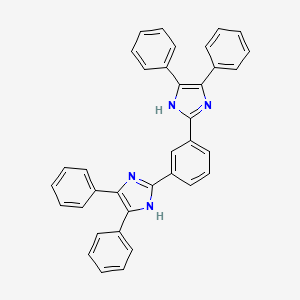

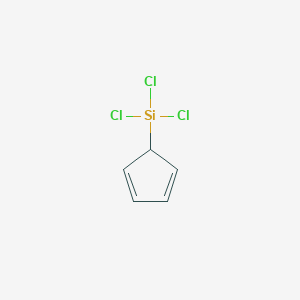

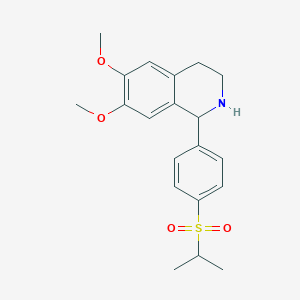

![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
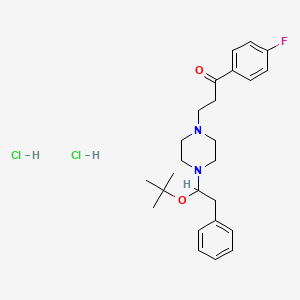
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
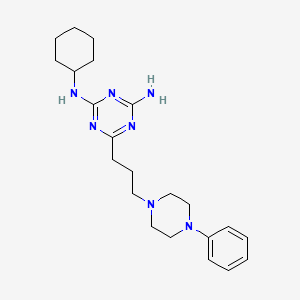
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
